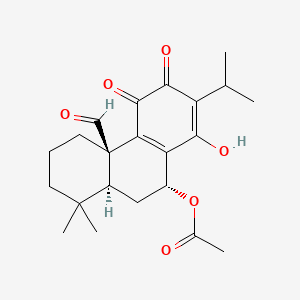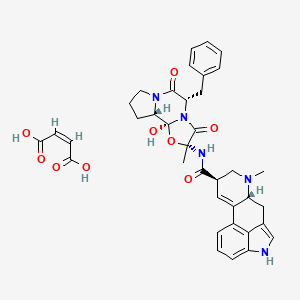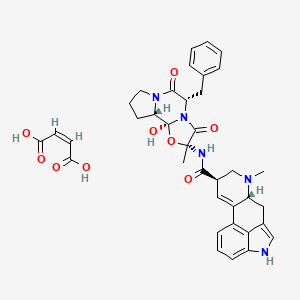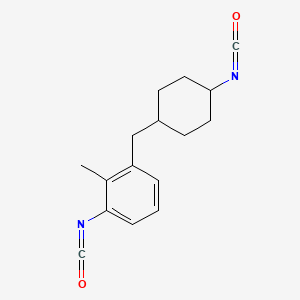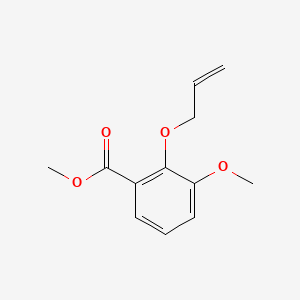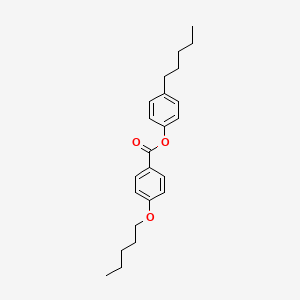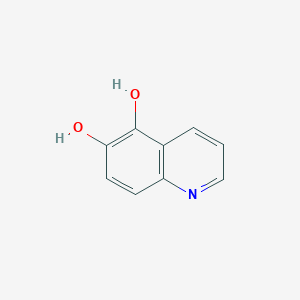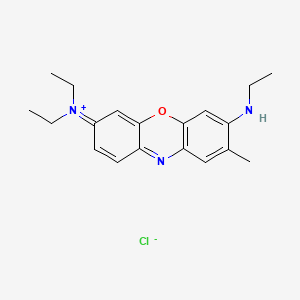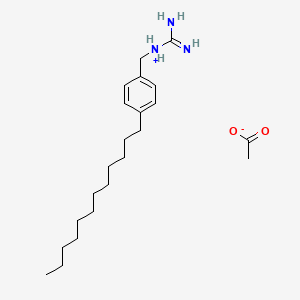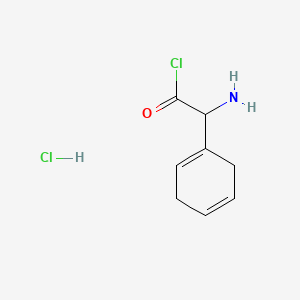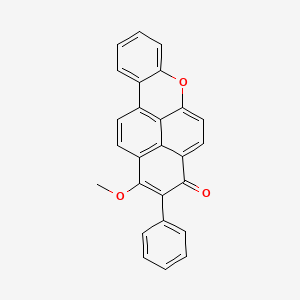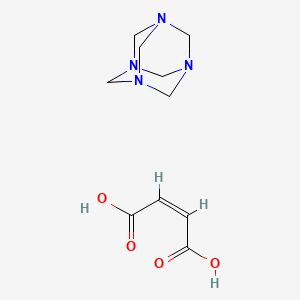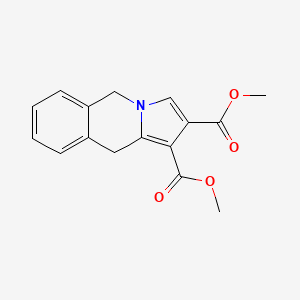
Pyrrolo(1,2-b)isoquinoline-1,2-dicarboxylic acid, 5,10-dihydro-, dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolo(1,2-b)isoquinoline-1,2-dicarboxylic acid, 5,10-dihydro-, dimethyl ester is a complex organic compound belonging to the class of fused nitrogen-containing heterocycles.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo(1,2-b)isoquinoline-1,2-dicarboxylic acid, 5,10-dihydro-, dimethyl ester typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of isoquinoline derivatives with activated alkynes or alkenes . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triphenylphosphine (PPh3) under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions
Pyrrolo(1,2-b)isoquinoline-1,2-dicarboxylic acid, 5,10-dihydro-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrroloisoquinoline diones, while reduction could produce dihydropyrroloisoquinolines .
科学研究应用
Pyrrolo(1,2-b)isoquinoline-1,2-dicarboxylic acid, 5,10-dihydro-, dimethyl ester has several scientific research applications:
作用机制
The mechanism of action of pyrrolo(1,2-b)isoquinoline-1,2-dicarboxylic acid, 5,10-dihydro-, dimethyl ester involves its interaction with specific molecular targets. For instance, it acts as a topoisomerase inhibitor, interfering with the DNA replication process in cancer cells . This inhibition leads to the accumulation of DNA breaks, ultimately causing cell death .
相似化合物的比较
Similar Compounds
Pyrrolo(2,1-a)isoquinoline: Another fused nitrogen-containing heterocycle with similar biological activities.
Indolizine-5,8-diones: Compounds with comparable chemical structures and reactivity.
Uniqueness
Pyrrolo(1,2-b)isoquinoline-1,2-dicarboxylic acid, 5,10-dihydro-, dimethyl ester is unique due to its specific structural features and the range of biological activities it exhibits.
属性
CAS 编号 |
147808-86-4 |
|---|---|
分子式 |
C16H15NO4 |
分子量 |
285.29 g/mol |
IUPAC 名称 |
dimethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1,2-dicarboxylate |
InChI |
InChI=1S/C16H15NO4/c1-20-15(18)12-9-17-8-11-6-4-3-5-10(11)7-13(17)14(12)16(19)21-2/h3-6,9H,7-8H2,1-2H3 |
InChI 键 |
VMVOJRLYSMRDBR-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CN2CC3=CC=CC=C3CC2=C1C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


